2-fluoro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
CAS No.: 894006-42-9
Cat. No.: VC4180373
Molecular Formula: C18H16F2N2O2S2
Molecular Weight: 394.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894006-42-9 |
|---|---|
| Molecular Formula | C18H16F2N2O2S2 |
| Molecular Weight | 394.45 |
| IUPAC Name | 2-fluoro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C18H16F2N2O2S2/c1-12-16(25-18(22-12)13-6-8-14(19)9-7-13)10-11-21-26(23,24)17-5-3-2-4-15(17)20/h2-9,21H,10-11H2,1H3 |
| Standard InChI Key | PHKWNENSCCHNAO-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNS(=O)(=O)C3=CC=CC=C3F |
Introduction
The compound 2-fluoro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide is a synthetic organic molecule featuring a thiazole ring, sulfonamide functionality, and fluorinated aromatic systems. These structural elements are often associated with bioactive properties, including antimicrobial and anticancer activities. The compound's unique structure suggests potential applications in medicinal chemistry.
Synthesis Pathway
The synthesis of this compound likely involves:
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Thiazole Formation: Using Hantzsch thiazole synthesis methods, where a thiourea derivative reacts with a halogenated ketone.
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Sulfonamide Coupling: Reacting the thiazole intermediate with a fluorobenzenesulfonyl chloride under basic conditions to introduce the sulfonamide group.
Spectroscopic Characterization
Spectroscopic techniques such as IR, NMR, and mass spectrometry are essential for confirming the structure:
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IR Spectroscopy: Characteristic N-H stretching (~3300 cm⁻¹) and S=O stretching (~1100–1200 cm⁻¹) bands.
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NMR Spectroscopy:
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Proton (H): Signals corresponding to aromatic protons and thiazole methyl group.
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Carbon (C): Peaks for fluorinated carbons and sulfonamide carbonyl group.
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Mass Spectrometry: Confirms molecular weight through fragmentation patterns.
Antimicrobial Potential
Compounds with sulfonamide and thiazole functionalities are known to exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. The fluorinated aromatic rings may enhance binding affinity to bacterial enzymes.
Table 2: Hypothetical Biological Activities
| Activity | Potential Target Organisms/Cells |
|---|---|
| Antibacterial | Staphylococcus aureus, E. coli |
| Anticancer | Breast cancer (MCF7), colon cancer (HCT-116) |
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